molecular formula C14H16ClN3OS B15154889 3-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

3-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B15154889
M. Wt: 309.8 g/mol
InChI Key: VEBOSIRVAGUYQM-UHFFFAOYSA-N
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Description

3-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 5-pentyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzamides with various functional groups.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of thiols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific combination of a 3-chlorobenzamide moiety with a 5-pentyl-1,3,4-thiadiazole ring. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C14H16ClN3OS

Molecular Weight

309.8 g/mol

IUPAC Name

3-chloro-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C14H16ClN3OS/c1-2-3-4-8-12-17-18-14(20-12)16-13(19)10-6-5-7-11(15)9-10/h5-7,9H,2-4,8H2,1H3,(H,16,18,19)

InChI Key

VEBOSIRVAGUYQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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